molecular formula C7H4N2O6 B1217618 3,5-Dinitrosalicylaldehyde CAS No. 2460-59-5

3,5-Dinitrosalicylaldehyde

Cat. No. B1217618
CAS RN: 2460-59-5
M. Wt: 212.12 g/mol
InChI Key: FLJXIBHYDIMYRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dinitrosalicylaldehyde, a derivative of salicylic acid, is synthesized through various chemical processes, often involving hydrothermal syntheses. In one study, complexes with 3,5-dinitrosalicylate (3,5-(NO2)2sal) were synthesized by hydrothermal reactions and characterized by single-crystal X-ray analysis (Wen, Liu, & Lin, 2008). These complexes exhibited structures ranging from one-dimensional helical chains to extended 3D structures, demonstrating the versatility and complex coordination behavior of 3,5-dinitrosalicylaldehyde in forming various molecular architectures.

Molecular Structure Analysis

The molecular structure and stability of 3,5-dinitrosalicylic acid, a closely related compound, have been analyzed using density functional theory (DFT) techniques to identify the most stable conformer and investigate vibrational spectra, NBO, TD-DFT, HOMO, and LUMO analysis (Sebastian et al., 2015). These studies provide insight into the electronic properties and reactivity of the molecule, relevant for understanding the behavior of 3,5-dinitrosalicylaldehyde.

Chemical Reactions and Properties

The chemical reactivity and properties of 3,5-dinitrosalicylaldehyde derivatives have been explored through the synthesis of complexes and coordination polymers. The formation of these complexes often depends on the solvent used, indicating solvent-dependent coordination behaviors (Pedireddi & Varughese, 2004). Such studies highlight the compound's ability to form diverse molecular structures with potential applications in material science and coordination chemistry.

Physical Properties Analysis

The physical properties of 3,5-dinitrosalicylic acid monohydrate, a derivative of 3,5-dinitrosalicylaldehyde, have been studied, including its crystal growth, structural characterization, and potential for nonlinear optical applications. Quantum chemical calculations and experimental analyses confirm the presence of functional groups and provide values for electric dipole moment, polarizability, and hyperpolarizability (Mathammal et al., 2015). These findings are essential for understanding the optical and electronic properties of the compound.

Chemical Properties Analysis

The chemical properties of 3,5-dinitrosalicylaldehyde and its derivatives are further exemplified by their interactions in charge transfer complexes. For instance, a study on the charge transfer compound formed between 2,2'-bipyridine and 3,5-dinitrosalicylic acid revealed the formation of 1:1 charge transfer complexes, supported by spectroscopic studies and crystallographic data (Singh et al., 2014). These interactions are crucial for understanding the electron-donor-acceptor dynamics and potential applications in electronic materials.

Scientific Research Applications

Enzyme Kinetics Measurement

3,5-Dinitrosalicylic acid reagent is utilized in the quantification of reducing sugars, aiding in the analysis of biological samples and enzyme reactions. This application is significant in measuring the kinetics of glycoside hydrolase reactions (McKee, 2017).

Nonlinear Optical Applications

The organic crystal of 3,5-dinitrosalicylic acid monohydrate is grown for nonlinear optical applications. Quantum chemical calculations and spectroscopic techniques confirm its functional groups, providing insights into its charge transfer and thermodynamic properties (Mathammal et al., 2015).

Charge Transfer Complex Synthesis

A charge transfer compound of 2,2′-bipyridine with 3,5-dinitrosalicylic acid demonstrates the formation of a 1:1 charge transfer complex. This finding is supported by various spectroscopic studies and has implications in different fields including chemistry and material science (Singh et al., 2014).

Crystal Structure Analysis

The crystal structure of 3,5-dinitrosalicylic acid with various compounds reveals insights into its molecular interactions. This includes hydrogen bonding and π–π interactions, contributing to the understanding of its chemical properties and potential applications in material science and chemistry (Smith et al., 2006).

Synthesis of Dihydropyridines

The synthesis of 3,5-dinitro-1,4-dihydropyridines (DNDHPs) through the self-condensation of β-formyl-β-nitroenamines showcases a method to construct DNDHPs. This process finds applications in organic synthesis and pharmaceutical research (Nakaike et al., 2014).

Hydrothermal Synthesis in Complexes

Hydrothermal synthesis involving 3,5-dinitrosalicylate and N-donor ligand leads to the formation of various complexes. These complexes, characterized by their structural and fluorescent properties, have potential applications in materials science and molecular engineering (Wen et al., 2008).

Coordination Ability in Crystal Structures

The coordination ability of the 3,5-dinitrosalicylato anion to metal ions is confirmed through the study of its crystal structure, spectral, and magnetic properties. This research contributes to the field of coordination chemistry and material science (Valigura et al., 2004).

Application in Analytical Chemistry

The development of a new liquid-membrane 3,5-dinitrosalicylate-selective electrode demonstrates its application in analytical chemistry, particularly in potentiometric titrations and quantitative analysis (Hadjiioannou & Gritzapis, 1981).

NMR Analysis and Enantioselective Recognition

3,5-Dinitrobenzoyl-derived compounds are used for the NMR analysis of protected amines, demonstrating the chemical's utility in chiral recognition and spectroscopic analysis (Iwaniuk & Wolf, 2010).

Safety And Hazards

3,5-Dinitrosalicylaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-hydroxy-3,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXIBHYDIMYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062434
Record name Benzaldehyde, 2-hydroxy-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrosalicylaldehyde

CAS RN

2460-59-5
Record name 3,5-Dinitrosalicylaldehyde
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Record name 3,5-Dinitrosalicylaldehyde
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Record name Benzaldehyde, 2-hydroxy-3,5-dinitro-
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Record name Benzaldehyde, 2-hydroxy-3,5-dinitro-
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Record name 3,5-dinitrosalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
NG Gallegos, J Jun, JH Hageman - Journal of biochemical and biophysical …, 1996 - Elsevier
To search for new proteinases in Bacillus subtilis we have developed a general method for synthesizing chromogenic proteinase substrates using 3,5-dinitrosalicylaldehyde (DNSA). …
Number of citations: 6 www.sciencedirect.com
K Trivedi, S Sethan - The Journal of Organic Chemistry, 1960 - ACS Publications
3-Hydroxycoumarin has an inhibiting effect on the growth of avena roots1 and3-aminocoumarins, which are intermediates in the synthesis of 3-hydroxycoumarins, are found to have …
Number of citations: 37 pubs.acs.org
RI Kureshy, NH Khan, SHR Abdi, ST Patel… - Journal of Molecular …, 1999 - Elsevier
Six-coordinated chiral Ru(II) Schiff base complexes of the type [RuLX(Y) 2 ] where L=terdentate chiral Schiff bases derived from l-tyrosine, l-phenylalanine with salicylaldehyde, 3-tertiary…
Number of citations: 84 www.sciencedirect.com
V Zimmermann, M Beller, U Kragl - Organic process research & …, 2006 - ACS Publications
Theoretically, dynamic kinetic resolution gives stereochemically pure compounds in 100% yield. Practically, this target is seldom reached. In this work, we identified limiting factors for a …
Number of citations: 32 pubs.acs.org
RI Kureshy, NH Khan, SHR Abdi, ST Patel… - Journal of Molecular …, 1999 - Elsevier
Ruthenium(II) chiral Schiff base complexes 1–10 and their precursor ligands derived from l-amino acids viz. l-leucine, l-histidine with salicylaldehyde, 3-tertiary-butyl-, 3,5-di-tertiary-butyl…
Number of citations: 37 www.sciencedirect.com
A Bukowska, W Bukowski… - Journal of Applied …, 2010 - Wiley Online Library
Immobilization of Schiff base cobalt(III) complexes on a gel‐type terpolymer obtained from glycidyl methacrylate (GMA, 20 mol %), styrene (S, 77 mol %) and diethyleneglycol …
Number of citations: 7 onlinelibrary.wiley.com
DA Schichl, S Enthaler, W Holla, T Riermeier, U Kragl… - 2008 - Wiley Online Library
A convenient procedure for the racemization of α‐amino acid esters in the presence of catalytic amounts of salicylaldehydes is described. The combination of this racemization protocol …
CC Black - Biochimica et Biophysica Acta (BBA)-Biophysics …, 1965 - Elsevier
1. Photochemical production of ATP and H 2 O 2 was catalyzed by 5-nitrosalicylaldehyde, 5-nitrosalicylic acid, 5-nitrosalicylaldoxime, 3-nitrosalicylic acid, 4-nitrosalicylaldehyde, 3,5-…
Number of citations: 4 www.sciencedirect.com
K Tripathi, A Rai, AK Yadav, S Srikrishna, N Kumari… - RSC …, 2017 - pubs.rsc.org
A fluorescein hydrazone (FDNS) is prepared by the coupling of fluorescein hydrazide with 3,5-dinitrosalicylaldehyde. It is well characterized using spectroscopic (IR, UV-visible, 1H, 13C …
Number of citations: 15 pubs.rsc.org
S Kumar, M Choudhary - 2023 - nopr.niscpr.res.in
A series of novel nickel (II) complexes [Ni(L1)](1), [Ni(L2)](2), [Ni(L3)](3) and [Ni(L4)](4) of salen-type Schiff base ligands (L1H2-L4H2), have been designed and synthesized, and their …
Number of citations: 2 nopr.niscpr.res.in

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